5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
Description
The compound 5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione features a pyrrolo-triazole-dione core substituted with a 3,4-dimethoxyphenyl group at position 5 and a 4-methoxybenzyl group at position 1.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-27-14-7-4-12(5-8-14)11-23-18-17(21-22-23)19(25)24(20(18)26)13-6-9-15(28-2)16(10-13)29-3/h4-10,17-18H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJNLMHPNFQDOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl derivatives and 4-methoxybenzyl compounds. The key steps in the synthesis may involve cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analogues.
Research Findings and Limitations
Biological Activity
5-(3,4-Dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on creating the pyrrolo[3,4-d][1,2,3]triazole core followed by the introduction of methoxyphenyl and methoxybenzyl groups through various coupling reactions. This synthetic approach is essential for optimizing yield and purity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance:
- Study on Triazole Derivatives : A related study demonstrated that 1,2,3-triazole tethered compounds showed potent antiproliferative effects against various cancer cell lines. The IC50 values for these compounds ranged from 1.95 to 4.24 μM against thymidylate synthase (TS), outperforming standard drugs like doxorubicin and 5-fluorouracil .
- Case Study : In an investigation involving 60 different cancer cell lines (including leukemia and breast cancer), derivatives of triazole compounds were found to exhibit notable antineoplastic activity. The results indicated that modifications in the chemical structure led to enhanced activity against specific cancer types .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well:
- Antimicrobial Evaluation : Similar triazole derivatives have shown efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. These findings highlight the importance of further exploring the antimicrobial spectrum of this compound in future studies .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for enhancing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of methoxy groups on the phenyl rings appears to enhance both anticancer and antimicrobial activities. This is consistent with findings from other studies where similar substitutions improved efficacy against targeted biological pathways .
| Compound Structure | Anticancer Activity (IC50 μM) | Antimicrobial Activity |
|---|---|---|
| This compound | TBD | TBD |
| Related Triazole Derivative | 1.95 - 4.24 | Effective against E. coli and S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
